molecular formula C16H18N4O2 B2829758 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034250-79-6

3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2829758
CAS No.: 2034250-79-6
M. Wt: 298.346
InChI Key: HWZDCFQMCBRTMO-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives. The pyridazine ring is often prepared via cyclization reactions involving hydrazine derivatives and diketones. The final step involves the coupling of these ring systems under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include palladium catalysts, hydrazine derivatives, and various organic solvents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a different position of the pyridine ring.

    (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: Another structural isomer with the pyridine ring in a different position.

    (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-2-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine lies in its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-7-8-15(19-18-12)22-13-5-4-10-20(11-13)16(21)14-6-2-3-9-17-14/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZDCFQMCBRTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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